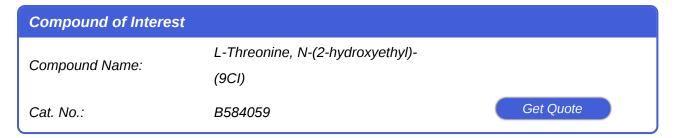


Application Notes and Protocols: In Vivo Studies of L-Threonine

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A scarcity of published in vivo research exists for the specific compound **L-Threonine**, **N-(2-hydroxyethyl)- (9CI)**. Extensive searches have not yielded dedicated studies on this particular derivative. However, a significant body of research is available for the parent compound, L-Threonine, which is a crucial essential amino acid. These studies provide valuable insights into its physiological and metabolic roles. This document presents a detailed summary of in vivo findings for L-Threonine, structured for researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The following tables compile quantitative data from various in vivo studies on L-Threonine, focusing on toxicity, metabolic effects, and physiological responses.

Table 1: No-Observed-Adverse-Effect-Level (NOAEL) of L-Threonine in Animal Studies



| Animal Model | Duration | Administrat ion Route | NOAEL | Key Findings | Reference |
|------------------------|----------|-----------------------------|------------------------------------|--|-----------|
| Male Rats | 13 weeks | Dietary | 3266.9 mg/kg body weight/day | No toxicologically significant changes observed in general condition, body weight, food and water intake, urinalysis, hematology, blood chemistry, or pathology. | [1] |
| Female Rats | 13 weeks | Dietary | 3673.3 mg/kg body weight/day | No toxicologically significant changes observed in general condition, body weight, food and water intake, urinalysis, hematology, blood chemistry, or pathology. | [1] |
| Healthy Adult Males | 4 weeks | Oral Supplementat ion | 12 g/day | No significant adverse effects on anthropometri | [2][3][4] |



c parameters, dietary intake, or most biochemical markers. A minor, nonspecific increase in plasma aspartate aminotransfer ase and creatine kinase was noted at 9 g/day but not at 12 g/day.

Table 2: Effects of L-Threonine Supplementation on Physiological Parameters



| Animal Model | Study Duration | L-Threonine Dosage | Parameter Measured | Outcome | Reference |
|------------------------|-------------------|--|---|--|-----------|
| Laying Hens | 8 weeks | 0.1%, 0.2%, 0.3%, 0.4% of basal diet | Jejunal and Ileal Mucin 2 mRNA Expression | Linear increase with increasing L-Threonine levels (P < 0.01). | [5] |
| Laying Hens | 8 weeks | 0.4% of basal diet | lleal Mucosa IgA Antibody Concentratio n | Linear increase (P < 0.01). | [5] |
| C. elegans | Lifespan | Not specified | Lifespan | Extended lifespan by 18%. | [6] |
| Healthy Adult Males | 4 weeks | 6, 9, 12 g/day | Plasma L- Threonine Concentratio n | Increased concentration | [2][3] |
| Healthy Adult Males | 4 weeks | 6, 9, 12 g/day | Plasma L-2- aminobutylat e Concentratio n | Increased concentration of this L-Threonine metabolite. | [2][3] |

II. Experimental Protocols

This section details the methodologies for key in vivo experiments involving L-Threonine.

Protocol 1: 13-Week Oral Toxicity Study of L-Threonine in Rats[1]

1. Objective: To evaluate the potential toxicity of L-Threonine when administered orally to rats for 13 weeks.







2. Animal Model:

- Species: Rat (specific strain not detailed in the abstract)
- Sex: Male and female

3. Experimental Groups:

- Control Group: Basal diet (0% L-Threonine)
- Low-Dose Group: 1.25% L-Threonine in the diet
- Mid-Dose Group: 2.5% L-Threonine in the diet
- High-Dose Group: 5.0% L-Threonine in the diet

4. Administration:

- Route: Dietary administration.
- Duration: 13 consecutive weeks.

5. Post-Treatment Observation:

 A 5-week recovery period was included for the control and high-dose groups to assess the reversibility of any observed effects.

6. Parameters Monitored:

- General Health: Daily observation for any clinical signs of toxicity.
- · Body Weight: Measured weekly.
- Food and Water Consumption: Measured weekly.
- Ophthalmoscopy: Conducted at the end of the treatment period.
- Urinalysis: Conducted at the end of the treatment period.
- Hematology and Blood Chemistry: Blood samples were collected at the end of the treatment and recovery periods for analysis of a standard panel of hematological and biochemical parameters.
- Pathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. Selected organs were weighed, and tissues were collected for histopathological examination.

7. Data Analysis:

Statistical analysis was performed to compare the treated groups with the control group.



Protocol 2: Evaluation of L-Threonine on Gut Function in Laying Hens[5]

- 1. Objective: To determine the effects of supplemental L-Threonine on intestinal health and immune function in laying hens under conditions of high temperature and humidity.
- 2. Animal Model:

Species: Babcock Brown laying hens

· Number of animals: 960

• Age: 40 weeks

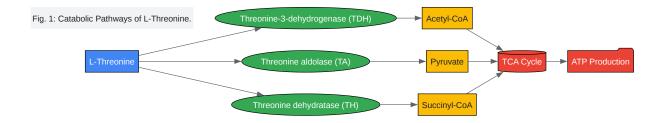
- 3. Experimental Design:
- Hens were randomly allocated to 5 dietary treatment groups, with 6 replicates of 32 hens each.
- 4. Diets:
- All groups received the same basal diet (corn, peanut meal, and crystalline amino acids).
- L-Threonine was added to the basal diet at concentrations of 0% (control), 0.1%, 0.2%, 0.3%, and 0.4%.
- 5. Study Duration: 8 weeks.
- 6. Sample Collection and Analysis:
- Gene Expression: Jejunal and ileal tissue samples were collected to quantify the mRNA expression of mucin 2 (MUC2) using real-time quantitative PCR.
- Immunoglobulin A (IgA) Concentration: Mucosal scrapings from the ileum were collected to measure the concentration of IgA antibodies, likely using an ELISA-based method.
- Digestive Enzyme Activity: Samples from the jejunum and ileum were analyzed for the activity of various digestive enzymes.
- 7. Statistical Analysis:
- Data were analyzed to determine the effects of different levels of L-Threonine supplementation on the measured parameters, with a focus on linear responses to



increasing dosage.

III. Signaling Pathways and Experimental Workflows

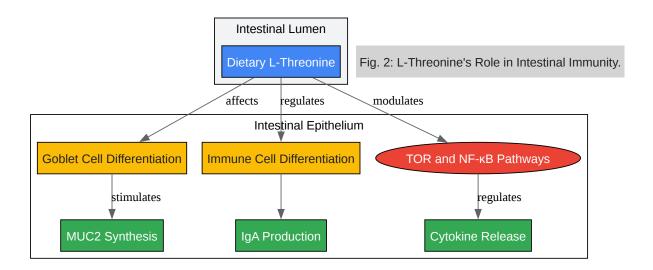
The following diagrams, created using Graphviz, illustrate key biological pathways influenced by L-Threonine and a typical workflow for in vivo toxicity studies.



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Fig. 1: Catabolic Pathways of L-Threonine.

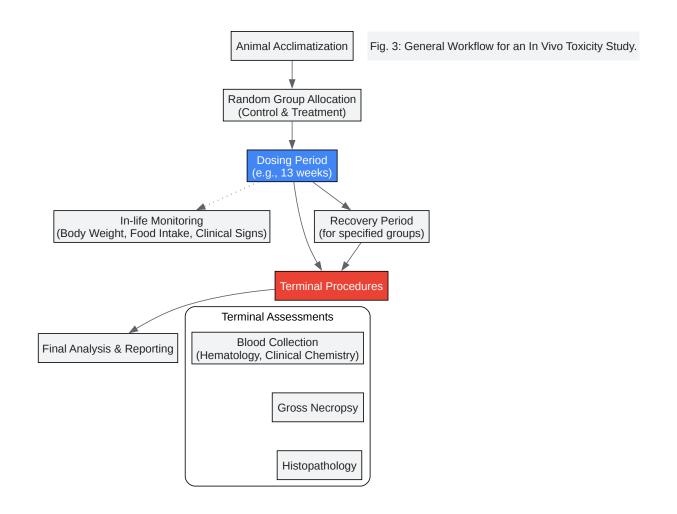




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Fig. 2: L-Threonine's Role in Intestinal Immunity.





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Fig. 3: General Workflow for an In Vivo Toxicity Study.



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